molecular formula C11H21N3O3 B1396609 Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate CAS No. 234108-58-8

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

Cat. No. B1396609
M. Wt: 243.3 g/mol
InChI Key: MCRRSQHTAKWRQS-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate” is a chemical compound with the molecular formula C11H23N3O2 . It is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a solution of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate was mixed with a solution of NaHCO3 in H2O. The resulting mixture was cooled down to 0 °C and a solution of benzyl chloroformate was added carefully .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate” consists of 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 221.141578849 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate” include a molecular weight of 229.32 g/mol . The compound has a topological polar surface area of 52.3 Ų .

Scientific Research Applications

There’s also a study on the synthesis, characterization, X-ray diffraction studies, and biological evaluation of “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and "tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate" . This suggests that these compounds might have applications in fields like organic chemistry or medicinal chemistry.

  • Synthesis and Characterization

    • Application: Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
    • Method: The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
    • Results: The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
  • Organic Synthesis Intermediate

    • Application: Tert-butyl 2-aminophenylcarbamate, a compound similar to the one you asked about, can be used as an organic synthesis intermediate .
    • Method: This compound can be used in various chemical reactions or processes .
    • Results: The specific outcomes would depend on the particular reaction or process in which this compound is used .
  • Synthesis of Novel Organic Compounds

    • Application: Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Method: The specific methods would depend on the particular reaction or process in which these compounds are used .
    • Results: These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Organic Synthesis Intermediate

    • Application: Tert-butyl 2-aminophenylcarbamate, a compound similar to the one you asked about, can be used as an organic synthesis intermediate .
    • Method: This compound can be used in various chemical reactions or processes .
    • Results: The specific outcomes would depend on the particular reaction or process in which this compound is used .

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRRSQHTAKWRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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